![molecular formula C22H27N3O4S B2496126 Methyl 4-(4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate CAS No. 1705742-64-8](/img/structure/B2496126.png)
Methyl 4-(4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate
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Overview
Description
“Methyl 4-(4-(thiazol-2-yloxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoate” is a chemical compound. It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound is related to benzoic acid, with a methyl ester group attached .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, a bipiperidine ring, and a benzoate group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The bipiperidine ring provides a rigid, three-dimensional structure, and the benzoate group includes a carbonyl group and a methyl ester group .Scientific Research Applications
Antimicrobial Properties
Thiazoles have been investigated for their antimicrobial potential. Methyl 4-(4-(thiazol-2-yloxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoate may exhibit antibacterial or antifungal effects. Researchers have synthesized related thiazole derivatives and screened them for in vitro antibacterial activity against various pathogens .
Antiviral Activity
Thiazoles, including this compound, might possess antiviral properties. While specific studies on this exact molecule are scarce, the thiazole scaffold has been explored for its potential against viral infections .
Antitumor and Cytotoxic Effects
Thiazoles have shown promise as antitumor agents. Although more research is needed, the presence of the thiazole ring suggests that this compound could potentially inhibit cancer cell growth or induce apoptosis .
Neuroprotective Potential
Certain thiazole derivatives exhibit neuroprotective effects. While direct evidence for this specific compound is limited, it’s worth investigating its impact on neuronal health and neurodegenerative diseases .
Analgesic and Anti-Inflammatory Properties
Thiazoles have been associated with analgesic and anti-inflammatory activities. Although we lack direct data on this methyl benzoate derivative, its thiazole moiety might contribute to such effects .
Diuretic Effects
Thiazoles can influence fluid balance and renal function. While further studies are necessary, exploring the diuretic potential of this compound could be valuable .
Future Directions
Thiazole derivatives, including “Methyl 4-(4-(thiazol-2-yloxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoate”, represent a promising area of research due to their diverse biological activities . Future research could focus on further elucidating the synthesis, properties, and potential applications of this compound, as well as investigating its mechanism of action and potential biological targets.
Mechanism of Action
Target of Action
Thiazole derivatives, a key component of this compound, have been found to interact with a variety of biological targets, including enzymes and receptors involved in inflammation, pain perception, microbial growth, and cancer .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s function . The presence of the thiazole ring in the compound may contribute to its biological activity.
Biochemical Pathways
Thiazole derivatives have been shown to impact a wide range of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially impact the activity of thiazole derivatives .
properties
IUPAC Name |
methyl 4-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-28-21(27)17-4-2-16(3-5-17)20(26)25-11-6-18(7-12-25)24-13-8-19(9-14-24)29-22-23-10-15-30-22/h2-5,10,15,18-19H,6-9,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIPSICQQQYUQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate |
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